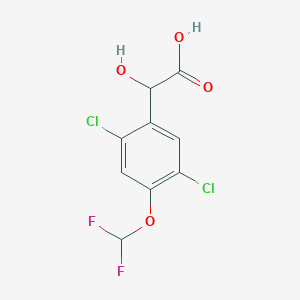

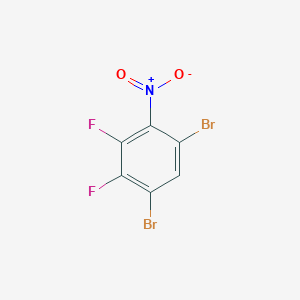

![molecular formula C14H20ClNO4S B1410587 Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate CAS No. 1858240-04-6](/img/structure/B1410587.png)

Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate

描述

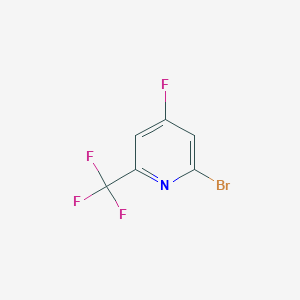

Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate is a chemical compound with diverse applications in scientific research. It possesses intriguing properties, making it useful in fields like pharmaceuticals, materials science, and organic synthesis. The molecular formula of this compound is C14H20ClNO4S , and it has an average mass of 333.831 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate is defined by its molecular formula, C14H20ClNO4S . The monoisotopic mass of this compound is 333.080170 Da .科学研究应用

Biocatalysis in Drug Metabolism

Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate, as part of a class of biaryl-bis-sulfonamides, is notable in the field of biocatalysis for drug metabolism. It is heavily metabolized in preclinical species, and microbial-based biocatalytic systems like Actinoplanes missouriensis have been used to produce mammalian metabolites of such compounds. This approach supports the structural characterization of metabolites, particularly when nuclear magnetic resonance spectroscopy is needed (Zmijewski et al., 2006).

Organic Synthesis

This chemical has been employed in the synthesis of various organic compounds. For instance, it has been used in the hydroformylation-amidocarbonylation process to synthesize Glufosinate, a significant herbicide (Sakakura et al., 1991). Additionally, it serves as a base-labile protecting group for phosphoric acid monoesters, providing a stable protecting group in phosphochloridates and as a phosphorylating agent in organic synthesis (Beld et al., 1984).

Enantioselective Synthesis

Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate is also significant in enantioselective synthesis. It has been used in the synthesis of chiral alcohols, such as Ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs (Jung et al., 2012).

Pharmaceutical Applications

It has been used in the synthesis of various pharmaceutical compounds. For example, it played a role in the creation of novel ethyl thionicotinates, thieno[2,3-b]pyridines, and other compounds with sulfonamide moieties, some of which exhibited antibacterial activity (Gad-Elkareem et al., 2010).

Miscellaneous Applications

It has been implicated in a variety of other applications, such as in the fabrication of 4-Phenyl-2-Butanone, a medium used in the synthesis of anti-inflammatory medicine and codeine (Zhang, 2005). Additionally, it has been utilized in the synthesis of N-Substituted-β-amino acid derivatives containing various moieties, with some showing antimicrobial activity (Mickevičienė et al., 2015).

属性

IUPAC Name |

ethyl 2-(5-chloro-2-methyl-N-methylsulfonylanilino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S/c1-5-12(14(17)20-6-2)16(21(4,18)19)13-9-11(15)8-7-10(13)3/h7-9,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKLDZWRUSEQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

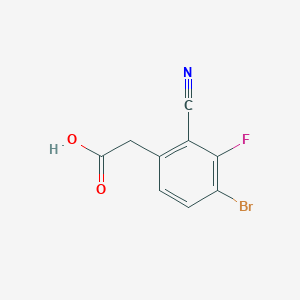

![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)

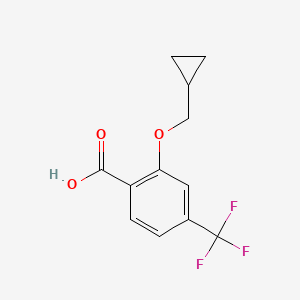

![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)